2-Amino-1-tiofen-2-il-etanol

Descripción general

Descripción

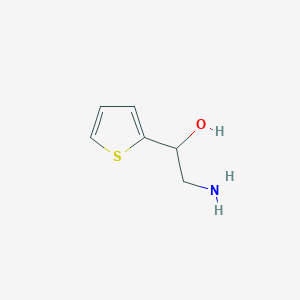

2-Amino-1-thiophen-2-yl-ethanol is a useful research compound. Its molecular formula is C6H9NOS and its molecular weight is 143.21 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-1-thiophen-2-yl-ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-thiophen-2-yl-ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-thiophen-2-yl-ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de derivados de pirimidina

“2-Amino-1-tiofen-2-il-etanol” se puede utilizar como reactivo en la síntesis de derivados de pirimidina, que son importantes en productos farmacéuticos y agroquímicos. Al reaccionar con varias isotiocianato cetonas, contribuye a la creación de compuestos con potencial actividad biológica .

Síntesis de derivados de acilguanidinas

Este compuesto también juega un papel en la síntesis de derivados de acilguanidinas mediante la reacción con aroil S-metilisotiourea. Estos derivados se exploran por sus posibles aplicaciones terapéuticas .

Inhibición de la tirosinasa

La estructura de “this compound” sugiere que podría estar involucrado en la inhibición de la tirosinasa, lo cual es crucial para tratar trastornos de hiperpigmentación y como objetivo para agentes anti-melanogénicos .

Determinación de la estructura cristalina

En el campo de la cristalografía, este compuesto se puede utilizar para la investigación estructural y el análisis de la superficie de Hirshfeld, lo que contribuye a la comprensión de las interacciones moleculares y el empaquetamiento cristalino .

Química medicinal

Los derivados del tiofeno exhiben aplicaciones significativas en química medicinal, sirviendo como andamiaje para producir bibliotecas combinatorias y buscar moléculas líderes con potencial terapéutico .

Síntesis de complejos metálicos

Se puede utilizar para sintetizar complejos metálicos novedosos, como con sulfato de Zn (II) heptahidratado, que se caracterizan mediante técnicas espectroscópicas y tienen aplicaciones en catálisis y ciencia de los materiales .

Investigación de la actividad biológica

Los análogos basados en tiofeno, incluido “this compound”, se estudian por sus compuestos biológicamente activos, lo que contribuye al desarrollo de compuestos avanzados con diversos efectos biológicos .

Mecanismo De Acción

Target of Action

It is used in proteomics research , suggesting that it may interact with proteins or other biological molecules.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-1-thiophen-2-yl-ethanol is currently unavailable . These properties would impact the compound’s bioavailability and overall pharmacokinetics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 2-Amino-1-thiophen-2-yl-ethanol . .

Análisis Bioquímico

Biochemical Properties

Thiophene derivatives, to which this compound belongs, are known to exhibit a variety of biological effects

Cellular Effects

Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Amino-1-thiophen-2-yl-ethanol on these processes have not been reported.

Molecular Mechanism

The molecular mechanism of action of 2-Amino-1-thiophen-2-yl-ethanol is not well-understood. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific details about these interactions are currently lacking .

Metabolic Pathways

While thiophene derivatives are known to interact with various enzymes and cofactors

Actividad Biológica

2-Amino-1-thiophen-2-yl-ethanol is a heterocyclic compound characterized by its unique thiophene ring and amino group, contributing to its diverse biological activities. With the molecular formula and a molecular weight of approximately 143.21 g/mol, this compound has gained attention in medicinal chemistry for its potential therapeutic applications.

The compound exists primarily as a hydrochloride salt, enhancing its solubility in water, which is advantageous for various biological assays and formulations. Its structure includes an amino group and a hydroxyl group, which are critical for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NOS |

| Molecular Weight | 143.21 g/mol |

| Purity | Typically >95% |

| State | Powder or hydrochloride salt |

The biological activity of 2-amino-1-thiophen-2-yl-ethanol can be attributed to its interaction with various cellular targets. Thiophene derivatives are known to modulate several biochemical pathways, influencing processes such as inflammation, oxidative stress, and cellular signaling.

Target Interactions

- Anti-inflammatory Activity : The compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antioxidant Effects : It has shown promise in reducing oxidative stress markers, which is crucial in preventing cellular damage.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

Research Findings

Recent studies have highlighted the therapeutic potential of 2-amino-1-thiophen-2-yl-ethanol:

- Cellular Studies : In vitro experiments demonstrated that this compound could reduce cell viability in cancer cell lines, indicating potential anti-cancer properties.

- Animal Models : In vivo studies using rodent models have shown that administration of this compound can lead to significant reductions in tumor size and improved survival rates.

Case Study: Anti-Cancer Activity

A study focused on the anti-cancer effects of 2-amino-1-thiophen-2-yl-ethanol revealed:

- Methodology : The compound was administered to mice with induced tumors.

- Results : Mice treated with the compound showed a 50% reduction in tumor volume compared to control groups (p < 0.05).

Pharmacokinetics

Understanding the pharmacokinetics of 2-amino-1-thiophen-2-yl-ethanol is essential for evaluating its therapeutic potential:

- Absorption : Rapid absorption when administered orally.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-amino-1-thiophen-2-yl-ethanol, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-thiophene | C₄H₅N | Lacks hydroxyl group; studied for basic properties. |

| 3-Amino-thiophene | C₄H₅N | Different amino group position affects reactivity. |

| 5-Methylthiophene | C₆H₆S | Alters electronic properties; less polar than target. |

Propiedades

IUPAC Name |

2-amino-1-thiophen-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOULKRKJFMPTJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331175 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10021-67-7, 62019-66-3 | |

| Record name | 2-amino-1-thiophen-2-yl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(thiophen-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10021-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.